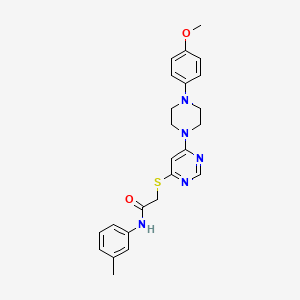

2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

説明

This compound features a pyrimidine core substituted with a 4-(4-methoxyphenyl)piperazine group at the 6-position and a thio-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) group. Its molecular architecture combines a heterocyclic pyrimidine ring, a piperazine linker with methoxy-phenyl substitution, and a sulfur-containing acetamide side chain. While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit roles as protease inhibitors and kinase modulators .

特性

IUPAC Name |

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-18-4-3-5-19(14-18)27-23(30)16-32-24-15-22(25-17-26-24)29-12-10-28(11-13-29)20-6-8-21(31-2)9-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCSMWCJJGBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel chemical entity with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C20H24N4OS

- Molecular Weight : 364.49 g/mol

- CAS Number : 5995-18-6

Structural Features

The compound features a pyrimidine ring linked to a piperazine moiety, which is known for its role in modulating various biological targets. The methoxy group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: Antitumor Efficacy

- Mechanism of Action

Antimicrobial Activity

The compound's thioether linkage may confer antimicrobial properties, which are being explored in the context of tuberculosis and other bacterial infections.

- Case Study: Antitubercular Activity

-

Potential Mechanisms

- The antimicrobial action may be attributed to interference with bacterial protein synthesis or disruption of cell wall integrity.

Data Summary Table

類似化合物との比較

Substituent Variations on the Pyrimidine Core

- Pyrimidine vs. Thieno-Pyrimidine Derivatives: Compound 19 from replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Despite structural differences, both compounds retain the thio-acetamide-m-tolyl motif. Compound 19 demonstrated inhibitory activity against Schistosoma mansoni SmCD1 (IC₅₀ = 102.5 µM), highlighting the importance of the thioacetamide group in target binding .

Piperazine Substitution :

The target compound’s 4-methoxyphenylpiperazine group contrasts with analogs in (e.g., 13 , 14 , 15 ), where piperazine is substituted with chlorophenyl or fluorophenyl groups. These electron-withdrawing substituents reduce basicity and may alter solubility compared to the methoxy group, which is electron-donating and lipophilic .

Modifications to the Acetamide Side Chain

- m-Tolyl vs. Other Aryl Groups: lists N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (M179-4772), which substitutes the m-tolyl group with a 2,4-dimethylphenyl moiety.

Thioether Linkage :

Compounds in (e.g., 2g , 2j ) share the thioether linkage but feature chlorophenyl or naphthyl groups on the pyrimidine ring. These bulky substituents may reduce solubility compared to the target compound’s piperazine-methoxyphenyl group .

Physicochemical Properties

*Estimated based on analogs in .

Key Structural and Functional Insights

- Role of the Piperazine Group: The 4-methoxyphenylpiperazine moiety enhances solubility and receptor binding compared to non-piperazine analogs (e.g., thiazole derivatives in ). Piperazine’s basicity may facilitate ionic interactions with biological targets .

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole derivatives (yields 72–86%), which are more efficient than pyrimidine analogs in (yields ~20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。